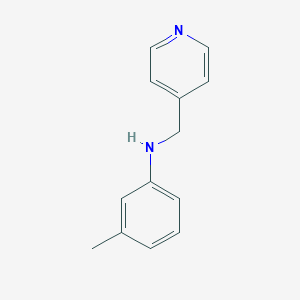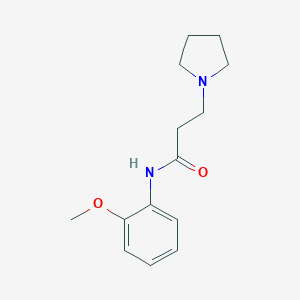
N-(4-bromophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide is a synthetic compound that belongs to the class of amides. It is commonly referred to as BPP or BPP-10a. BPP-10a has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of BPP-10a is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a 5-HT1A receptor agonist. BPP-10a has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival.
Biochemical and Physiological Effects:
BPP-10a has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. BPP-10a has also been shown to increase the expression of BDNF, which is important for neuronal growth and survival. Additionally, BPP-10a has been shown to reduce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using BPP-10a in lab experiments is that it has been extensively studied and its synthesis method has been optimized to achieve high yields and purity. Another advantage is that BPP-10a has multiple potential therapeutic applications, which makes it a versatile compound for research. However, one limitation of using BPP-10a in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on BPP-10a. One direction is to further investigate its potential as a treatment for drug addiction. Another direction is to investigate its potential as a treatment for other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of BPP-10a and its effects on the brain.
合成法
The synthesis of BPP-10a involves the reaction of 4-bromobenzoyl chloride with 4-cinnamylpiperazine in the presence of a base. The resulting intermediate is then reacted with 3-aminopropionitrile to yield BPP-10a. The synthesis of BPP-10a has been optimized to achieve high yields and purity.
科学的研究の応用
BPP-10a has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. BPP-10a has also been investigated for its potential in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
特性
製品名 |
N-(4-bromophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide |
|---|---|
分子式 |
C22H26BrN3O |
分子量 |
428.4 g/mol |
IUPAC名 |
N-(4-bromophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C22H26BrN3O/c23-20-8-10-21(11-9-20)24-22(27)12-14-26-17-15-25(16-18-26)13-4-7-19-5-2-1-3-6-19/h1-11H,12-18H2,(H,24,27)/b7-4+ |
InChIキー |
NZDYPGNMQAEZQV-QPJJXVBHSA-N |
異性体SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)C/C=C/C3=CC=CC=C3 |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)CC=CC3=CC=CC=C3 |
正規SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)CC=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)





![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)
![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)

